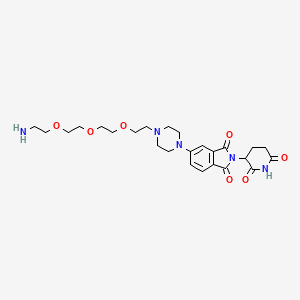

![molecular formula C16H14BrNO5S B11934121 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B11934121.png)

3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Brom-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enthioamid ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung weist mehrere Hydroxylgruppen und ein Bromatom auf, die zu ihren charakteristischen Eigenschaften beitragen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3-Brom-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enthioamid umfasst typischerweise mehrere Schritte:

Hydroxylierung: Hydroxylgruppen werden durch Hydroxylierungsreaktionen eingeführt, die häufig Oxidationsmittel verwenden.

Thioamidbildung: Der letzte Schritt beinhaltet die Bildung der Thioamidgruppe, die durch Reaktionen mit Thioamidvorläufern unter kontrollierten Bedingungen erzielt werden kann.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Flussreaktoren und fortschrittliche Reinigungsmethoden werden eingesetzt, um eine effiziente Produktion zu erreichen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide typically involves several steps:

Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using oxidizing agents.

Thioamide Formation: The final step involves the formation of the thioamide group, which can be achieved through reactions with thioamide precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(3-Brom-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enthioamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende reduzierte Derivate zu bilden.

Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Alkohole oder andere reduzierte Formen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

3-(3-Brom-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enthioamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antioxidative und entzündungshemmende Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von oxidativem Stress bedingten Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Brom-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enthioamid beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen:

Antioxidative Aktivität: Die Verbindung kann freie Radikale abfangen und oxidativen Stress reduzieren, indem sie Wasserstoffatome von ihren Hydroxylgruppen spendet.

Entzündungshemmende Wirkungen: Es kann die Produktion von proinflammatorischen Zytokinen und Enzymen hemmen und so Entzündungen reduzieren.

Molekulare Zielstrukturen: Mögliche Zielstrukturen sind reaktive Sauerstoffspezies (ROS) und Enzyme, die an oxidativen Stress und Entzündungssignalwegen beteiligt sind.

Wirkmechanismus

The mechanism of action of 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide involves its interaction with molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Molecular Targets: Potential targets include reactive oxygen species (ROS) and enzymes involved in oxidative stress and inflammation pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Brom-4,5-dihydroxybenzaldehyd: Teilt ähnliche strukturelle Merkmale und biologische Aktivitäten.

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-on: Bekannt für seine antioxidativen Eigenschaften.

5-Brom-3,4-dihydroxybenzaldehyd: Zeigt entzündungshemmende und antidiabetische Wirkungen.

Eigenschaften

Molekularformel |

C16H14BrNO5S |

|---|---|

Molekulargewicht |

412.3 g/mol |

IUPAC-Name |

3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide |

InChI |

InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24) |

InChI-Schlüssel |

NIPUPOUEGOSAAO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

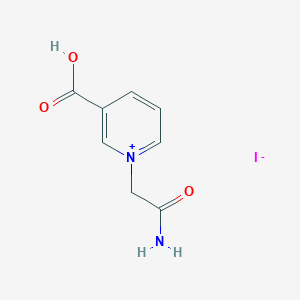

![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)

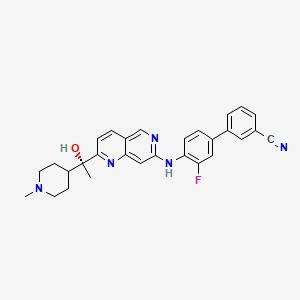

![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)

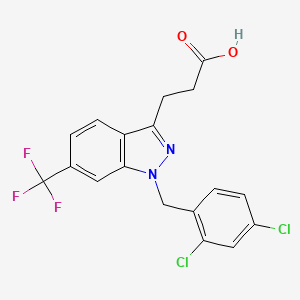

![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)

![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)

![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)

![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)

![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)

![1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B11934110.png)